Epitinib

Description

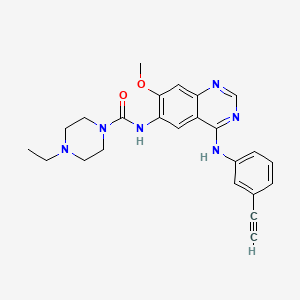

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAZPZIYEOGZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203902-67-3 | |

| Record name | Epitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203902673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ97ZE4UUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epitinib's Mechanism of Action in EGFR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epitinib (HMPL-813) is a second-generation, irreversible, small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed for optimal brain penetration to target brain metastases in patients with EGFR-mutated non-small cell lung cancer (NSCLC).[2] Like other second-generation TKIs, this compound's primary mechanism of action is the covalent, irreversible inhibition of the EGFR kinase domain, leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by available data and representative experimental protocols.

Core Mechanism of Action: Irreversible EGFR Inhibition

This compound is a selective EGFR-TKI that targets the adenosine triphosphate (ATP)-binding site of the EGFR kinase domain. As a second-generation inhibitor, it possesses an electrophilic group that forms a covalent bond with a specific cysteine residue, Cys797, within this binding pocket.[3] This irreversible binding permanently inactivates the receptor, preventing ATP from binding and halting the autophosphorylation of the tyrosine kinase domain. This action effectively blocks the initiation of downstream signaling cascades.

Signaling Pathway Inhibition:

The constitutive activation of EGFR in cancer cells, often driven by mutations in the kinase domain, leads to the continuous stimulation of pro-survival and proliferative signaling pathways. By irreversibly inhibiting EGFR, this compound effectively downregulates these key pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. Inhibition of EGFR by this compound prevents the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.

-

PI3K-AKT-mTOR Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis. This compound's blockade of EGFR signaling leads to reduced activation of PI3K and its downstream effectors, AKT and mTOR.

The dual inhibition of these pathways by this compound results in cell cycle arrest and induction of apoptosis in EGFR-dependent tumor cells.

Data Presentation: Inhibitory Activity

| Target | IC50 (nM) - Afatinib |

| EGFR Wild-Type | Data not consistently reported, but generally higher than mutant forms |

| EGFR L858R | ~0.5 |

| EGFR Exon 19 Deletion | ~0.7 |

| EGFR T790M | ~10 |

| EGFR L858R/T790M | ~10 |

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. Data for Afatinib is provided as a representative example of a second-generation EGFR TKI.

Mandatory Visualizations

EGFR Signaling Pathway and this compound's Point of Intervention

References

- 1. HUTCHMED - Chi-Med Initiates a Phase Ib/II Proof-of-Concept Trial of this compound in Glioblastoma in China [hutch-med.com]

- 2. Increased EGFR Phosphorylation Correlates with Higher Programmed Death Ligand-1 Expression: Analysis of TKI-Resistant Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

HMPL-813 (Epitinib): A Technical Overview of a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMPL-813, also known as Epitinib, is an orally available, second-generation, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has been specifically designed for optimal tissue distribution, including significant brain penetration, to target tumors with EGFR overexpression or sensitizing mutations.[1][2] Preclinical and clinical studies have demonstrated its potential in treating various solid tumors, particularly non-small cell lung cancer (NSCLC) with brain metastases and glioblastoma.[1][3][4] This document provides a comprehensive technical overview of HMPL-813, including its chemical properties, mechanism of action, preclinical findings, and clinical trial data.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the chemical formula C24H26N6O2.[5][6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide | [6] |

| Synonyms | HMPL-813, this compound, HMPL813 | [5][6] |

| CAS Number | 1203902-67-3 (free base) | [5] |

| Molecular Formula | C24H26N6O2 | [5][6] |

| Molecular Weight | 430.51 g/mol | [5][6] |

| Exact Mass | 430.2117 g/mol | [5] |

| SMILES | CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC | [6] |

| InChI Key | DQAZPZIYEOGZAF-UHFFFAOYSA-N | [5][6] |

Mechanism of Action

HMPL-813 functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[7] The activation of EGFR, a receptor tyrosine kinase, triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled tumor growth.[8]

This compound targets the intracellular tyrosine kinase domain of the EGFR, competing with ATP for its binding site.[8] This inhibition prevents the autophosphorylation of the receptor, a critical step in its activation.[8] Consequently, the downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the AKT-PI3K-mTOR pathways, are blocked.[8] The inhibition of these pathways by HMPL-813 leads to several cellular outcomes conducive to anti-tumor activity:

-

Growth Arrest: Upregulation of growth inhibitory proteins such as the cyclin-dependent kinase inhibitor p27.[8]

-

Reduced Proliferation: Decreased expression of the proliferation marker Ki67.[8]

-

Apoptosis: Increased programmed cell death.[8]

-

Inhibition of Angiogenesis: Disruption of signals that promote new blood vessel formation.[8]

The signaling pathway inhibited by HMPL-813 is illustrated below.

Preclinical Studies

In preclinical models, this compound demonstrated promising anti-tumor activity and a favorable pharmacokinetic profile.[1] Notably, it showed excellent brain penetration, suggesting its potential to treat primary brain tumors and brain metastases.[1][2] Studies in orthotopic brain tumor models revealed good efficacy when administered orally at doses well below toxic levels.[1] These preclinical findings provided a strong rationale for its clinical development, particularly for central nervous system (CNS) malignancies.[1]

Clinical Development

HMPL-813 has been evaluated in several clinical trials for various solid tumors.

Phase I First-in-Human Study (NCT02590952)

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[2][7]

Experimental Protocol:

-

Study Design: The dose-escalation phase followed a classic "3+3" design.[2]

-

Patient Population: Patients with histopathologically confirmed advanced solid tumors who had failed standard treatment.[7]

-

Dosing: Oral administration of this compound once daily (q.d.), starting at 20 mg and escalating to 40 mg, 80 mg, 120 mg, 160 mg, 200 mg, and 250 mg.[7]

-

Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).[7]

The workflow for the dose-escalation phase is depicted below.

Results:

-

A total of 36 patients were enrolled in the dose-escalation phase across 7 dose levels up to 240 mg.[2]

-

No DLTs were observed, and the MTD was not reached.[2]

-

The Recommended Phase II Dose (RP2D) was determined to be 160 mg q.d. based on safety, pharmacokinetics, and preliminary efficacy data.[2]

-

The most common adverse events (AEs) were skin rash, diarrhea, and elevated liver enzymes.[2]

-

This compound exposure increased proportionally up to the 160 mg dose, with an average terminal half-life (T1/2) ranging from 38 to 54 hours.[2]

Phase Ib Expansion in NSCLC with Brain Metastasis (NCT02590952)

The expansion phase of the study focused on patients with EGFR-mutant NSCLC with brain metastases.[2][4]

Results:

The table below summarizes the efficacy data from this cohort.

| Dose | Objective Response Rate (ORR) (95% CI) | Median Duration of Response (months) (95% CI) | Median Progression-Free Survival (months) (95% CI) |

| 120 mg (n=30) | 53.6% (33.9%-72.5%) | 7.40 (3.70-7.40) | 7.40 (5.40-9.20) |

| 160 mg (n=42) | 40.5% (25.6%-56.7%) | 9.10 (6.50-12.00) | 7.40 (5.50-10.00) |

Data from a study with an enrollment period between April 2015 and April 2019.[4]

Phase Ib Study in Glioblastoma (NCT03231501)

This open-label, single-arm study evaluated this compound in patients with histologically confirmed glioblastoma with EGFR gene amplification who had failed standard treatment.[3]

Experimental Protocol:

-

Study Design: Simon two-stage design.[3]

-

Patient Population: Patients with histologically confirmed glioblastoma with EGFR gene amplification, for whom standard treatment has failed or is not available.[3]

-

Dosing: Patients received either 120 mg or 160 mg of this compound orally once daily in 28-day cycles until disease progression or unacceptable toxicity.[3]

-

Primary Endpoint: To be assessed based on the study design.

The logical relationship of HMPL-813's development from preclinical to clinical stages is outlined below.

Conclusion

HMPL-813 (this compound) is a promising, brain-penetrant, selective EGFR TKI. Its mechanism of action, involving the inhibition of key downstream signaling pathways, has translated into meaningful clinical activity in patients with advanced solid tumors, particularly those with CNS involvement. The determination of the RP2D and the encouraging efficacy signals in NSCLC with brain metastases and glioblastoma warrant further investigation in larger, well-controlled clinical trials. The favorable safety profile, consistent with other EGFR TKIs, further supports its continued development.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. The safety profile of a selective EGFR TKI this compound (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. This compound Succinate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | C24H26N6O2 | CID 59142777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. droracle.ai [droracle.ai]

Epitinib's Preclinical Brain Penetration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitinib (also known as HMPL-813 or AC0025) is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC) with brain metastases.[1] A key differentiating feature of this compound is its design for optimal penetration of the blood-brain barrier (BBB), a critical attribute for agents targeting central nervous system (CNS) malignancies.[2] Preclinical studies have consistently indicated that this compound achieves favorable drug exposures in the brain, a characteristic that has warranted its clinical investigation for CNS tumors.[2] This technical guide synthesizes the available preclinical data on this compound's brain penetration, providing a resource for researchers and drug development professionals in the field of neuro-oncology.

Preclinical Evidence of Brain Penetration

While specific quantitative data from preclinical studies, such as brain-to-plasma concentration ratios (Kp) or unbound brain-to-unbound plasma concentration ratios (Kp,uu), are not extensively published in peer-reviewed literature, several sources confirm this compound's ability to cross the blood-brain barrier.

Key Qualitative Findings:

-

Designed for Optimal Brain Penetration: this compound was specifically engineered to overcome the challenge of the BBB.[2]

-

Favorable Brain Exposure in Preclinical Species: In vivo studies in animal models demonstrated that this compound achieves significant concentrations in the brain tissue.[2]

-

Efficacy in Orthotopic Brain Tumor Models: Preclinical investigations using models where tumors are grown within the brain have shown that this compound can effectively reach and act upon these intracranial tumors.

-

Therapeutically Relevant Brain Concentrations: Drug concentrations achieved in the brain tissue during preclinical trials were reported to be at levels expected to produce a robust therapeutic effect.

It is important to note that the absence of detailed, publicly available quantitative data limits a direct comparison of this compound's brain penetration with other TKIs.

Hypothetical Preclinical Brain Penetration Assessment Workflow

Given the lack of specific published protocols for this compound, this section outlines a typical experimental workflow for assessing the brain penetration of a novel CNS-targeted agent. This serves as a conceptual framework for understanding the types of studies that were likely conducted to generate the qualitative data reported for this compound.

Caption: A generalized workflow for the preclinical evaluation of a compound's brain penetration.

EGFR Signaling Pathway in NSCLC

This compound exerts its therapeutic effect by inhibiting the signaling cascade initiated by the epidermal growth factor receptor (EGFR). In many NSCLC cases, particularly those with brain metastases, EGFR is mutated and constitutively active, leading to uncontrolled cell proliferation and survival. The diagram below illustrates this pathway.

Caption: Simplified EGFR signaling pathway targeted by this compound in NSCLC.

Conclusion

The available preclinical data, though qualitative, strongly supports the assertion that this compound was successfully designed for and achieves significant brain penetration. This characteristic is fundamental to its observed clinical efficacy in patients with NSCLC brain metastases. While a more detailed quantitative analysis is hampered by the lack of publicly available data, the consistent reports of favorable brain exposure in preclinical models provide a solid rationale for its development as a CNS-active agent. Further publication of detailed preclinical pharmacokinetic and pharmacodynamic data would be of great value to the scientific community for a more comprehensive understanding of this compound's properties and for guiding the development of future brain-penetrant TKIs.

References

- 1. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The safety profile of a selective EGFR TKI this compound (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]

The Discovery and Synthesis of Epitinib: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Abstract

Epitinib (HMPL-813) is a potent, orally available, second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with brain metastases. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this targeted therapeutic agent.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This has led to the development of EGFR tyrosine kinase inhibitors (TKIs) as a major therapeutic strategy.

This compound (HMPL-813) is a novel, second-generation EGFR-TKI designed for optimal tissue distribution, including penetration of the blood-brain barrier.[4] Preclinical studies have demonstrated its potent inhibitory effects on various tumors with EGFR overexpression or sensitizing mutations.[5] This guide delves into the scientific foundation of this compound, from its molecular design and synthesis to its biological activity and clinical potential.

Discovery and Rationale

The development of this compound was driven by the need for EGFR inhibitors with improved efficacy, particularly against brain metastases, a common and devastating complication of NSCLC. The design of this compound is based on the 4-anilinoquinazoline scaffold, a common feature of many EGFR inhibitors.[6][7] The structure of this compound, 4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide, was optimized to enhance its potency and pharmacokinetic properties. The 3-ethynylphenylamino group at the 4-position of the quinazoline core is crucial for its high affinity to the ATP-binding site of the EGFR kinase domain.

Structure-Activity Relationship

The development of quinazoline-based EGFR inhibitors has been guided by extensive structure-activity relationship (SAR) studies. Key insights that likely influenced the design of this compound include:

-

4-Anilino Substituent: The aniline moiety at the 4-position of the quinazoline ring is critical for binding to the hinge region of the EGFR kinase domain. Substitutions on this ring can modulate potency and selectivity.

-

Quinazoline Core: The quinazoline scaffold serves as a rigid backbone to present the key interacting moieties in the correct orientation within the ATP-binding pocket.

-

Substitutions at the 6- and 7-positions: Modifications at these positions can influence solubility, metabolic stability, and overall pharmacokinetic properties. The 7-methoxy group in this compound is a common feature in many TKIs.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from readily available starting materials. The following is a representative synthetic route based on literature for similar quinazoline derivatives.

Synthesis Workflow

Caption: A high-level overview of the synthetic workflow for this compound.

Experimental Protocol for Synthesis

A plausible multi-step synthesis of this compound is outlined below, based on general procedures for analogous quinazoline compounds.

Step 1: Formation of 7-methoxy-6-nitroquinazolin-4(3H)-one A mixture of 2-amino-4-methoxy-5-nitrobenzoic acid and formamide is heated at reflux to yield the quinazolinone core.

Step 2: Chlorination of the Quinazolinone The product from Step 1 is treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to produce 4-chloro-7-methoxy-6-nitroquinazoline.

Step 3: Coupling with 3-ethynylaniline The 4-chloroquinazoline derivative is then coupled with 3-ethynylaniline via a nucleophilic aromatic substitution reaction to yield N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine.

Step 4: Reduction of the Nitro Group The nitro group is reduced to an amine using a standard reducing agent, such as iron powder in the presence of an acid, to give N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine.

Step 5: Urea Formation The 6-amino group is reacted with 4-ethylpiperazine-1-carbonyl chloride in the presence of a base to form the final product, this compound.

Step 6: Purification The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain.[5] By blocking the binding of ATP, this compound prevents the autophosphorylation and subsequent activation of EGFR. This, in turn, inhibits the downstream signaling cascades that promote tumor growth and survival.

EGFR Signaling Pathway

The binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and activation of its intracellular tyrosine kinase. This triggers a cascade of downstream signaling events through multiple pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.

-

JAK-STAT Pathway: This pathway is involved in cell survival, proliferation, and immune responses.

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling pathways.

Preclinical and Clinical Data

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity of this compound

| Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| EGFR | 2.4 | Erlotinib | ~14.4 |

| HER2 | 15.7 | Erlotinib | - |

Data derived from publicly available sources.

Table 2: Clinical Efficacy of this compound in EGFRm+ NSCLC with Brain Metastases (Phase Ib)

| Parameter | 120 mg (n=30) | 160 mg (n=42) |

| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) |

| Median Duration of Response (months) | 7.40 (95% CI 3.70-7.40) | 9.10 (95% CI 6.50-12.00) |

| Median Progression-Free Survival (months) | 7.40 (95% CI 5.40-9.20) | 7.40 (95% CI 5.50-10.00) |

Data from a Phase Ib study (NCT02590952).[8]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Study Type |

| Half-life (T1/2) | 38 - 54 hours | Human | Phase I |

| Bioavailability | Moderate (42-53%) | Preclinical (various) | - |

| Tmax | < 4 hours | Preclinical (various) | - |

Human data from a Phase I study.[9] Preclinical data for a similar compound from the same company.[10]

Experimental Protocols for Biological Assays

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Workflow:

Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.

Protocol:

-

Reagents: Recombinant human EGFR kinase domain, kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA), ATP, and a suitable substrate (e.g., a synthetic peptide).

-

Procedure: a. In a microplate, add the EGFR enzyme and varying concentrations of this compound (or a vehicle control). b. Initiate the kinase reaction by adding a mixture of ATP and the substrate. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time. d. Stop the reaction by adding a stop solution (e.g., EDTA). e. Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or a radiometric assay.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Lines: Use relevant cancer cell lines, such as those with EGFR mutations (e.g., HCC827, PC-9) or EGFR overexpression (e.g., A431).

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound or a vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity, or a luminescent assay that quantifies ATP levels.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in an animal model.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation:

-

Subcutaneous Model: Inject a suspension of human cancer cells (e.g., NSCLC cell line with EGFR mutation) subcutaneously into the flank of the mice.

-

Orthotopic Model (for brain metastases): Stereotactically inject the cancer cells into the brain of the mice.[11]

-

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) orally at a specified dose and schedule. The control group receives the vehicle only.

-

Efficacy Assessment:

-

Monitor tumor volume regularly by caliper measurements (for subcutaneous models) or through imaging techniques like bioluminescence or MRI (for orthotopic models).

-

Record animal body weights as an indicator of toxicity.

-

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising second-generation EGFR tyrosine kinase inhibitor with a favorable preclinical profile and demonstrated clinical activity, particularly in NSCLC patients with brain metastases. Its rational design, based on established structure-activity relationships of quinazoline inhibitors, has resulted in a potent molecule with desirable pharmacokinetic properties, including the ability to cross the blood-brain barrier. The in-depth technical information provided in this guide, including synthetic pathways, experimental protocols, and quantitative data, offers a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of EGFR-driven malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacokinetics | PPTX [slideshare.net]

- 3. N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide () for sale [vulcanchem.com]

- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijpcat.com [ijpcat.com]

- 8. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HUTCHMED - ASCO 2016: Safety profile and preliminary clinical efficacy of this compound in EGFRm+ NSCLC [hutch-med.com]

- 10. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor fruquintinib (HMPL-013) and the prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Epitinib: A Selective EGFR Tyrosine Kinase Inhibitor for Central Nervous System Metastases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Epitinib (HMPL-813) is an investigational, orally available, second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically engineered for enhanced penetration of the blood-brain barrier (BBB).[1][2] Developed by Hutchison MediPharma, this compound is designed to selectively target EGFR mutations, which are key drivers in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] A significant challenge in the treatment of EGFR-mutant NSCLC is the development of brain metastases, as many existing EGFR-TKIs have limited central nervous system (CNS) penetration.[5] this compound's ability to cross the BBB suggests its potential as a valuable therapeutic option for patients with primary brain tumors or brain metastases harboring EGFR mutations.[1][6]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a selective inhibitor of the EGFR tyrosine kinase.[3] Like other TKIs, it competes with adenosine triphosphate (ATP) for binding to the catalytic domain of the EGFR.[7] This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[7][8] The primary pathways affected by EGFR signaling include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway.[9] By blocking these cascades, this compound aims to induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR Signaling Pathway

The binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR triggers receptor dimerization and activation of its intrinsic tyrosine kinase activity. This leads to the phosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins and initiating downstream cascades.

Preclinical Data

While comprehensive preclinical data for this compound is not fully available in the public domain, several key characteristics have been highlighted in announcements from Hutchison MediPharma.

Kinase Selectivity

A crucial aspect of a targeted inhibitor is its selectivity. A highly selective inhibitor will have a significantly lower IC50 value for its intended target (in this case, mutant EGFR) compared to other kinases, minimizing off-target effects. A standard approach to determine selectivity is to screen the compound against a large panel of kinases.

Note: Specific IC50 values for this compound against a broad kinase panel are not publicly available at the time of this writing. The following table is a representative example of how such data would be presented.

Table 1: Representative Kinase Selectivity Profile for a Selective EGFR TKI

| Kinase Target | IC50 (nM) |

| EGFR (L858R) | < 1 |

| EGFR (Exon 19 Del) | < 1 |

| EGFR (T790M) | 5-10 |

| EGFR (Wild-Type) | 50-100 |

| HER2 | > 1000 |

| HER4 | > 1000 |

| VEGFR2 | > 5000 |

| MET | > 5000 |

| ABL | > 10000 |

| SRC | > 10000 |

In Vitro Potency Against EGFR Mutations

This compound is designed to be potent against common sensitizing and resistance mutations in the EGFR gene. The following table illustrates the expected potency of a selective EGFR TKI against various EGFR mutations.

Note: Specific IC50 values for this compound against these mutations have not been publicly released.

Table 2: Representative In Vitro Cellular Potency of a Selective EGFR TKI

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | Exon 19 Deletion | < 5 |

| HCC827 | Exon 19 Deletion | < 5 |

| H1975 | L858R, T790M | 20-50 |

| H3255 | L858R | < 10 |

| A549 | Wild-Type | > 1000 |

Blood-Brain Barrier Penetration

Preclinical studies have demonstrated that this compound has excellent brain penetration.[1] This is a key differentiating feature, as many other EGFR-TKIs are actively transported out of the brain, limiting their efficacy against CNS metastases.[5] The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are critical parameters for assessing CNS penetration.

Note: While described as having "excellent brain penetration," specific Kp or Kp,uu values for this compound from preclinical studies are not publicly available.

In Vivo Efficacy

In preclinical orthotopic brain tumor models, this compound has shown good efficacy, reaching drug concentrations in the brain tissue that are expected to result in robust anti-tumor activity when administered orally at well-tolerated doses.[1]

Clinical Data

This compound has been evaluated in a Phase I clinical trial (NCT02590952) in patients with advanced solid tumors, with a dose-expansion cohort focused on EGFR-mutant NSCLC patients with brain metastases.[3]

Table 3: Summary of Clinical Efficacy of this compound in EGFRm+ NSCLC with Brain Metastases (160 mg QD) [6][10]

| Parameter | EGFR TKI-naïve (n=14) | Prior EGFR TKI (n=13) |

| Objective Response Rate (ORR) | 64% | Not Reported |

| Disease Control Rate (DCR) | 91% | Not Reported |

| Intracranial ORR (measurable brain lesions) | 70% | Not Reported |

In a Phase Ib dose-expansion study, this compound was well-tolerated and demonstrated promising efficacy in patients with EGFR-mutant NSCLC and brain metastases.[11] The recommended Phase II dose was determined to be 160 mg once daily.[11]

Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize a selective EGFR TKI like this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR protein.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).

-

Serially dilute this compound in 100% DMSO to create a concentration range. Further dilute into the kinase buffer.

-

Prepare a solution of recombinant human EGFR (wild-type or mutant) in kinase buffer.

-

Prepare a solution of a suitable peptide substrate and ATP in kinase buffer.

-

-

Assay Procedure (Example using ADP-Glo™ Kinase Assay):

-

Add 1 µL of each this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.[12]

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability/Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Protocol:

-

Cell Culture and Seeding:

-

Culture EGFR-dependent cancer cell lines (e.g., PC-9, H1975) in appropriate growth medium.

-

Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the overnight medium from the cell plates and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

-

Viability Measurement (Example using MTT assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[13][14]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percent viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

-

Western Blot Analysis of EGFR Signaling

This method is used to assess the phosphorylation status of EGFR and its downstream signaling proteins in response to inhibitor treatment.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

For some experiments, stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system or X-ray film.

-

Use antibodies against total protein and a housekeeping protein (e.g., β-actin or GAPDH) as loading controls.

-

Conclusion

This compound is a promising selective EGFR tyrosine kinase inhibitor with the significant advantage of being able to penetrate the blood-brain barrier. This characteristic addresses a major unmet need in the treatment of EGFR-mutant NSCLC and other cancers that are prone to CNS metastasis. The available clinical data, although early, suggests a favorable safety profile and encouraging efficacy in this patient population. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this and other next-generation targeted therapies.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. hutch-med.com [hutch-med.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. HUTCHMED - Chi-Med Initiates a Phase Ib/II Proof-of-Concept Trial of this compound in Glioblastoma in China [hutch-med.com]

- 7. ClinPGx [clinpgx.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Hutchison's this compound passes BBB in lung cancer patients who have brain tumors + | Bioworld | BioWorld [bioworld.com]

- 11. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.com.cn [promega.com.cn]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Epitinib: An In-depth Analysis of Molecular Targets Beyond EGFR

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known and potential molecular targets of Epitinib (HMPL-813) beyond its primary target, the Epidermal Growth Factor Receptor (EGFR). While this compound is characterized as a selective EGFR tyrosine kinase inhibitor (TKI) with high efficacy against EGFR-mutant non-small cell lung cancer (NSCLC), particularly with brain metastases, a thorough understanding of its broader molecular interactions is critical for anticipating mechanisms of resistance, predicting potential off-target toxicities, and exploring novel therapeutic applications.[1][2][3][4]

Currently, detailed public data from comprehensive kinase selectivity profiling for this compound, such as a full kinome scan, is not available. Preclinical and clinical data consistently highlight its selectivity for EGFR.[3][5] However, the development of resistance to EGFR-TKIs often involves the activation of bypass signaling pathways, which can be considered indirect or secondary targets of the therapeutic intervention. This guide will therefore focus on these potential pathways and the methodologies used to identify such off-target effects.

Potential Off-Target Mechanisms and Resistance Pathways

The landscape of resistance to EGFR inhibitors is complex and can involve both on-target mutations and the activation of alternative signaling cascades that bypass the inhibited EGFR pathway. While not confirmed as direct binding targets of this compound, these pathways are crucial to consider in its overall mechanism of action and clinical application.

Common bypass tracks activated in response to EGFR inhibition include:

-

MET Amplification: Overexpression of the MET receptor tyrosine kinase can lead to HER3-PI3K/AKT signaling, rendering cancer cells independent of EGFR signaling.[6][7]

-

HER2/HER3 Activation: Increased signaling through other members of the ErbB family, such as HER2 and HER3, can sustain downstream signaling pathways like PI3K/AKT.[7]

-

AXL Upregulation: The AXL receptor tyrosine kinase has been shown to be overexpressed in EGFR-mutant NSCLC with acquired resistance to EGFR-TKIs, potentially activating AKT and MAPK signaling.[7]

-

VEGF Signaling: Increased levels of Vascular Endothelial Growth Factor (VEGF) have been associated with acquired resistance to EGFR-TKIs, as both pathways share common downstream signaling components.[8][9]

Below is a generalized diagram illustrating a common bypass mechanism in EGFR-TKI resistance.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. HUTCHMED - Our Pipeline [hutch-med.com]

- 3. The safety profile of a selective EGFR TKI this compound (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]

- 4. Safety and Efficacy of this compound for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR tyrosine kinase inhibitors decrease VEGF expression by both hypoxia-inducible factor (HIF)-1-independent and HIF-1-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Epitinib Succinate Salt: A Technical Guide to Formulation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitinib, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has shown promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with brain metastases. The succinate salt of this compound is a strategic formulation choice aimed at optimizing the physicochemical properties of the drug substance for oral administration. This technical guide provides an in-depth overview of the formulation and stability considerations for this compound succinate, offering a valuable resource for researchers and drug development professionals. The information presented herein is a synthesis of publicly available data and established scientific principles for the formulation of poorly soluble tyrosine kinase inhibitors.

Mechanism of Action: Targeting the EGFR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR.[1] EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. This compound competitively binds to the ATP-binding site of the EGFR kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling pathways.

The primary signaling cascades affected by this compound are the RAS-RAF-MEK-ERK pathway, which is central to cell proliferation, and the PI3K-Akt-mTOR pathway, a key regulator of cell survival and apoptosis. By inhibiting these pathways, this compound effectively halts the uncontrolled growth of cancer cells.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Formulation of this compound Succinate

The formulation of this compound succinate for oral delivery requires careful consideration of its physicochemical properties, particularly its solubility. As a poorly water-soluble compound, enhancing its dissolution rate is critical for achieving adequate bioavailability.

Preformulation Studies

Comprehensive preformulation studies are essential to characterize the drug substance and guide the development of a stable and effective dosage form.[2]

Table 1: Summary of Preformulation Studies for this compound Succinate

| Parameter | Method | Typical Results/Considerations |

| Solubility | Equilibrium solubility in various pH buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents. | Low aqueous solubility, with potential for pH-dependent solubility due to the succinate salt. Higher solubility is expected in organic solvents like DMSO.[3] |

| pKa Determination | Potentiometric titration or UV-spectrophotometry. | The pKa values will influence the solubility and dissolution behavior in the gastrointestinal tract. |

| Log P | Shake-flask method or computational prediction. | A high Log P value would indicate good permeability but also contribute to poor aqueous solubility. |

| Crystal Form | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). | Identification of the stable polymorphic form of the succinate salt is crucial for consistent performance. |

| Particle Size | Laser diffraction or microscopy. | Particle size reduction (micronization) can significantly enhance the dissolution rate of poorly soluble drugs. |

| Excipient Compatibility | Binary mixtures of the drug and excipients stored under accelerated conditions and analyzed by DSC, FTIR, and HPLC.[4] | To identify potential physical or chemical interactions that could compromise the stability of the final product. |

Oral Formulation Strategy

Given the anticipated low solubility of this compound, a common strategy for oral formulation involves enhancing its dissolution through various techniques. A solid oral dosage form, such as a tablet or capsule, is the most likely presentation.

Table 2: Potential Oral Formulation Components for this compound Succinate

| Component | Example Excipients | Function |

| Diluent | Microcrystalline cellulose, Lactose, Dibasic calcium phosphate | To provide bulk to the formulation. |

| Binder | Povidone, Hydroxypropyl methylcellulose (HPMC) | To promote adhesion of the particles in the formulation. |

| Disintegrant | Croscarmellose sodium, Sodium starch glycolate, Crospovidone | To facilitate the breakup of the tablet in the gastrointestinal tract. |

| Lubricant | Magnesium stearate, Stearic acid | To prevent adhesion of the tablet to the press tooling. |

| Glidant | Colloidal silicon dioxide | To improve the flow properties of the powder blend. |

| Wetting Agent/Solubilizer | Sodium lauryl sulfate, Polysorbate 80 | To improve the wetting and dissolution of the poorly soluble drug. |

Stability of this compound Succinate

Ensuring the stability of the this compound succinate drug substance and the final drug product is paramount. Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines.

Stability Indicating Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify this compound from its potential degradation products.

Table 3: Example Parameters for a Stability-Indicating HPLC Method

| Parameter | Example Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectrophotometry (e.g., 254 nm). |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[5]

Table 4: Typical Conditions for Forced Degradation Studies

| Stress Condition | Example Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | Hydrolysis of amide or ether linkages. |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | Hydrolysis of amide or ether linkages. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of susceptible functional groups. |

| Thermal Degradation | 105°C for 48 hours (solid state) | General decomposition. |

| Photostability | ICH Q1B recommended light exposure (solid state and solution) | Photodegradation. |

Long-Term Stability Studies

Long-term stability studies are performed on at least three primary batches of the drug product in its proposed commercial packaging to establish the shelf-life and recommended storage conditions.

Table 5: ICH Recommended Long-Term Stability Storage Conditions

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocols

The following sections outline detailed methodologies for key experiments in the formulation and stability testing of this compound succinate.

Experimental Workflow

The development and stability testing of an this compound succinate oral formulation follows a structured workflow.

Caption: Workflow for Formulation and Stability Testing.

Solubility Determination

-

Objective: To determine the equilibrium solubility of this compound succinate in various aqueous media.

-

Materials: this compound succinate, phosphate buffers (pH 1.2, 4.5, 6.8), purified water, HPLC-grade solvents, shaker water bath, centrifuge, HPLC system.

-

Procedure:

-

Add an excess amount of this compound succinate to separate vials containing each of the buffer solutions and water.

-

Place the vials in a shaker water bath maintained at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound succinate.

-

Perform the experiment in triplicate for each medium.

-

Dissolution Testing

-

Objective: To evaluate the in vitro release profile of this compound succinate from a solid oral dosage form.

-

Materials: this compound succinate tablets/capsules, dissolution apparatus (USP Apparatus 2 - Paddle), dissolution media (e.g., 900 mL of pH 1.2, 4.5, and 6.8 buffers), HPLC system.

-

Procedure:

-

Set up the dissolution apparatus according to USP guidelines. Maintain the temperature of the dissolution medium at 37°C ± 0.5°C.

-

Place one dosage form in each dissolution vessel.

-

Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).

-

At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.

-

Filter the samples immediately.

-

Analyze the filtered samples by a validated HPLC method to determine the concentration of dissolved this compound succinate.

-

Calculate the percentage of drug released at each time point.

-

Stability Study Protocol

-

Objective: To assess the stability of the this compound succinate drug product under various environmental conditions.

-

Materials: this compound succinate drug product in its final packaging, stability chambers, validated stability-indicating HPLC method.

-

Procedure:

-

Place a sufficient number of drug product samples in stability chambers maintained at the storage conditions specified in Table 5.

-

At the designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), remove samples from the chambers.

-

Visually inspect the samples for any physical changes (e.g., color, appearance).

-

Perform analytical testing on the samples, including:

-

Assay for this compound succinate content.

-

Quantification of any specified and unspecified degradation products.

-

Dissolution testing.

-

Other relevant tests based on the dosage form (e.g., water content, hardness).

-

-

Record and analyze the data to evaluate trends and determine the shelf-life of the product.

-

Conclusion

The successful formulation of this compound succinate as a stable and bioavailable oral dosage form is a critical step in its clinical development. This technical guide has provided a comprehensive framework for understanding the key aspects of its formulation and stability. By applying the principles of preformulation science, rational formulation design, and rigorous stability testing in accordance with regulatory guidelines, researchers and drug development professionals can effectively advance the development of this promising therapeutic agent. Further research to generate specific quantitative data on the formulation and stability of this compound succinate will be instrumental in its journey to becoming an approved therapy for patients with EGFR-mutant cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of bedaquiline nanoemulsions intended for paediatric multidrug-resistant tuberculosis: excipient selection and preformulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound succinate | EGFR | TargetMol [targetmol.com]

- 4. doaj.org [doaj.org]

- 5. journals.ekb.eg [journals.ekb.eg]

In Silico Modeling of Epitinib Binding to the Epidermal Growth Factor Receptor (EGFR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of Epitinib's binding to the Epidermal Growth Factor Receptor (EGFR). This compound, also known as pelitinib or EKB-569, is a potent, irreversible inhibitor of the EGFR tyrosine kinase. Understanding the molecular interactions between this compound and EGFR is crucial for elucidating its mechanism of action, predicting potential resistance mutations, and guiding the development of next-generation inhibitors. This document outlines detailed experimental protocols for computational modeling, summarizes key quantitative data, and visualizes the EGFR signaling pathway and the in silico workflow.

Introduction to EGFR and this compound

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3]

This compound (pelitinib, EKB-569) is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the ATP-binding site of EGFR.[4][5] This covalent interaction leads to the sustained inhibition of EGFR's kinase activity, thereby blocking downstream signaling cascades that promote tumor growth.[4]

The EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular processes like proliferation and survival.[1][2]

In Silico Modeling Workflow

The in silico modeling of this compound binding to EGFR typically involves a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and often culminates in molecular dynamics simulations to assess the stability of the complex.

Data Presentation

Quantitative data from experimental and computational studies are essential for evaluating the efficacy and binding characteristics of this compound.

Table 1: In Vitro Inhibitory Activity of this compound (Pelitinib)

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against EGFR and other related kinases. Lower IC50 values indicate greater potency.

| Target Kinase | IC50 (nM) | Reference |

| EGFR | 38.5 | [5] |

| EGFR | 20 - 80 | [4] |

| EGFR | 83 | [6] |

| Src | 282 | [5] |

| MEK/ERK | 800 | [5] |

| ErbB2 (HER2) | 1255 | [5] |

Table 2: Representative In Silico Binding Data for an Irreversible EGFR Inhibitor (Afatinib)

| EGFR Mutant | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Wild-Type | -9.8 | -45.2 | Met793, Cys797 |

| L858R | -10.2 | -48.9 | Met793, Cys797, Arg858 |

| T790M | -8.9 | -40.1 | Met793, Met790, Cys797 |

| L858R/T790M | -9.1 | -42.5 | Met793, Met790, Cys797, Arg858 |

Experimental Protocols

The following protocols are synthesized from established methodologies for the in silico modeling of small molecule inhibitors binding to EGFR.

Protein Preparation

-

Structure Retrieval: Obtain the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). Structures complexed with known inhibitors (e.g., PDB IDs: 1M17, 4HJO) are often preferred as they represent the inhibitor-bound conformation.

-

Preprocessing: Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the simulation.

-

Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This is typically performed using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or H++ web server.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes using a molecular mechanics force field (e.g., OPLS, AMBER).

Ligand Preparation

-

Structure Generation: Obtain the 2D or 3D structure of this compound (pelitinib). This can be drawn using a chemical sketcher or downloaded from a database like PubChem.

-

3D Conversion and Optimization: Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Tautomer and Ionization States: Generate possible tautomers and ionization states of the ligand at the target pH using tools like LigPrep (Schrödinger) or Open Babel.

Molecular Docking

-

Grid Generation: Define a docking grid box centered on the ATP-binding site of the EGFR kinase domain. The dimensions of the grid should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

-

Covalent Docking (for irreversible inhibitors): As this compound is an irreversible inhibitor that forms a covalent bond with Cys797, a covalent docking protocol should be employed. This involves defining the reactive residue (Cys797) and the reactive atom on the ligand (the Michael acceptor).

-

Docking Algorithm: Perform the docking simulation using software such as Glide (Schrödinger), AutoDock, or GOLD. These programs will generate multiple binding poses of the ligand within the active site.

-

Scoring and Pose Selection: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected for key interactions with active site residues (e.g., hydrogen bonds with the hinge region, covalent bond with Cys797).

Molecular Dynamics (MD) Simulation

-

System Setup: Place the top-ranked protein-ligand complex from docking into a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Parameterization: Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

Equilibration: Perform a series of equilibration steps to gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure, while restraining the protein and ligand. This allows the solvent to relax around the complex.

-

Production Run: Run the MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without restraints to observe the dynamics of the protein-ligand complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the receptor.

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the binding of this compound to EGFR. The methodologies outlined in this guide, from protein and ligand preparation to molecular docking and dynamics simulations, offer a robust framework for predicting binding modes, assessing binding affinities, and understanding the molecular determinants of inhibition. While experimental validation remains crucial, these computational techniques are invaluable for accelerating the drug discovery process and providing insights that can guide the design of more potent and selective EGFR inhibitors. Further computational studies are warranted to generate specific binding energy data for this compound and to explore its interactions with various clinically relevant EGFR mutations.

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pelitinib | MEK | EGFR | Raf | Src | TargetMol [targetmol.com]

- 5. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phase I study of EKB-569, an irreversible inhibitor of the epidermal growth factor receptor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Epitinib's Activity on EGFR Exon 19 Deletion Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitinib (formerly known as AC0010 or HMPL-813) is a third-generation, irreversible and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target sensitizing EGFR mutations, including the common exon 19 deletions (del19), as well as the T790M resistance mutation.[1][2] EGFR exon 19 deletions are activating mutations found in a significant portion of non-small cell lung cancer (NSCLC) patients and are predictive of a favorable response to EGFR TKI therapy.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical activity of this compound with a focus on its effects on NSCLC harboring EGFR exon 19 deletion mutations.

Preclinical Activity of this compound

In Vitro Efficacy

Table 1: In Vitro Activity of this compound in an EGFR-Mutant NSCLC Cell Line

| Cell Line | EGFR Mutation Status | This compound IC50 (μM) |

| NCI-H1975 | L858R/T790M | 5.15 |

Data sourced from a study on the efficacy and cardiotoxicity of AC0010.

This demonstrates this compound's potency against a key resistance mechanism that often arises after treatment with first- or second-generation EGFR TKIs in patients with initial sensitizing mutations like exon 19 deletions. The pyrrolopyrimidine-based structure of this compound allows it to selectively and irreversibly bind to the mutant EGFR kinase domain.

In Vivo Efficacy in Xenograft Models

Preclinical studies using patient-derived xenograft (PDX) models have been instrumental in evaluating the in vivo efficacy of EGFR TKIs.[5] While specific data on this compound in an EGFR exon 19 deletion PDX model is limited, the general methodology for such studies provides a framework for understanding its potential in vivo activity.

Table 2: Representative In Vivo Efficacy of EGFR TKIs in NSCLC Xenograft Models

| Model | EGFR Mutation | Treatment | Tumor Growth Inhibition |

| NSCLC PDX | Exon 19 deletion | Osimertinib (25 mg/kg/day) | Sensitive |

| NSCLC PDX | L858R | Gefitinib (25 mg/kg/day) | Sensitive |

This table represents typical outcomes for third- and first-generation EGFR TKIs in preclinical models and is for illustrative purposes.[5]

Preclinical data for this compound has shown it was designed for optimal brain penetration, a critical feature for treating NSCLC with brain metastases.[6]

Clinical Activity of this compound

A first-in-human, open-label, multicenter, dose-escalation Phase Ib study (NCT02590952) evaluated the safety and efficacy of this compound in patients with advanced NSCLC with brain metastases harboring EGFR mutations.[1]

Table 3: Clinical Efficacy of this compound in EGFR-Mutant NSCLC with Brain Metastases

| Parameter | 120 mg QD (n=30) | 160 mg QD (n=42) |

| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) |

| Median Duration of Response (DoR) | 7.40 months (95% CI 3.70-7.40) | 9.10 months (95% CI 6.50-12.00) |

| Median Progression-Free Survival (PFS) | 7.40 months (95% CI 5.40-9.20) | 7.40 months (95% CI 5.50-10.00) |

Data from a phase Ib study of this compound in patients with EGFR-mutant NSCLC with brain metastasis.[1]

The study concluded that this compound was well-tolerated and demonstrated promising efficacy in this patient population, with 160 mg once daily being the recommended phase 2 dose.[1]

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on EGFR kinase activity.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a kinase assay buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT. Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, combine the purified recombinant EGFR kinase domain (with exon 19 deletion), a suitable kinase substrate (e.g., poly(Glu,Tyr)4:1), and the various concentrations of this compound.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cell Viability Assay

This protocol outlines a general procedure for determining the effect of this compound on the viability of NSCLC cells harboring EGFR exon 19 deletions.

Caption: Workflow for a cell viability assay (e.g., MTT or CellTiter-Glo®).

Methodology:

-

Cell Seeding: Plate NSCLC cells with a known EGFR exon 19 deletion (e.g., PC-9) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period of 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assay: Add a cell viability reagent such as MTT or CellTiter-Glo® to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence, which correlates with the number of viable cells. Calculate the IC50 value by plotting cell viability against the log concentration of this compound.

Western Blot Analysis of EGFR Signaling

This protocol provides a general method to investigate the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Caption: Workflow for Western blot analysis of EGFR signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Treat NSCLC cells (EGFR del19) with this compound at various concentrations for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of EGFR, AKT, and ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Signaling Pathways

This compound, like other EGFR TKIs, is designed to inhibit the downstream signaling pathways that are constitutively activated by EGFR exon 19 deletion mutations. These mutations lead to ligand-independent autophosphorylation of the EGFR, which in turn activates pro-survival and proliferative pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.

Caption: EGFR signaling pathways inhibited by this compound.

Conclusion